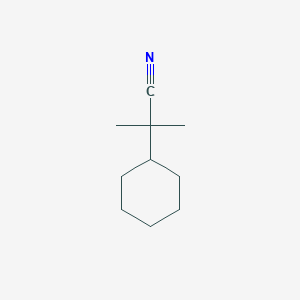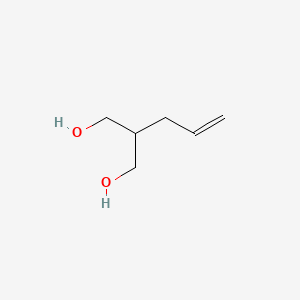
2-Allylpropane-1,3-diol
描述
2-Allylpropane-1,3-diol is an organic compound with the molecular formula C6H12O2. It is also known as 2-(2-Propen-1-yl)-1,3-propanediol. This compound is characterized by the presence of an allyl group attached to the second carbon of a propane-1,3-diol backbone. It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 2-Allylpropane-1,3-diol can be synthesized through several methods. One common method involves the reduction of diethyl allylmalonate using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere at 0°C, followed by quenching with water and purification through silica gel chromatography .
Industrial Production Methods: Industrial production of this compound typically involves similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Allylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to form tosylates, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Allylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of resins, coatings, and plasticizers.
作用机制
The mechanism of action of 2-allylpropane-1,3-diol involves its interaction with various molecular targets. Its antimicrobial and antiviral properties are attributed to its ability to disrupt cell membranes and inhibit viral replication. The compound’s anti-inflammatory effects are due to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
1,3-Propanediol: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.
2-Methylpropane-1,3-diol: Similar backbone but with a methyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness: 2-Allylpropane-1,3-diol’s unique structure, with an allyl group, provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-prop-2-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-6(4-7)5-8/h2,6-8H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYUXTHCHXLVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453701 | |
| Record name | 2-allyl-1,3-propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42201-43-4 | |
| Record name | 2-allyl-1,3-propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

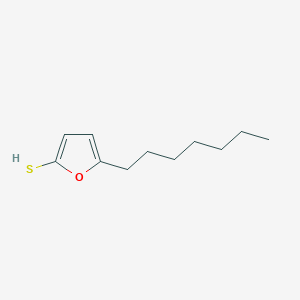
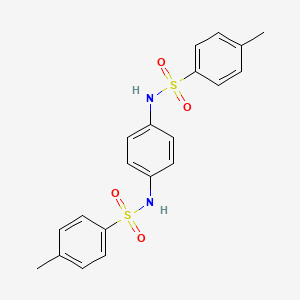
![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)
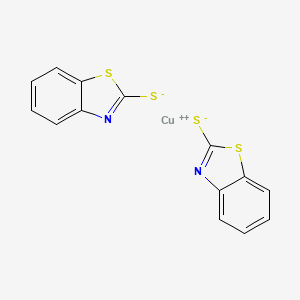

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)
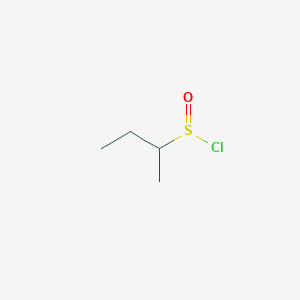
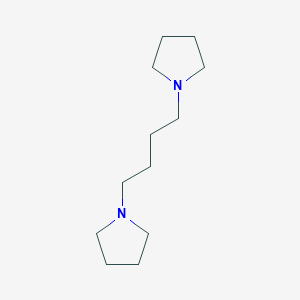
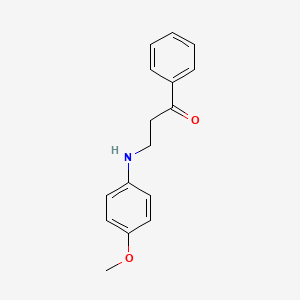

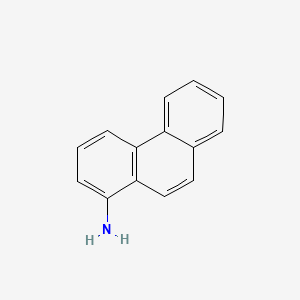
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
